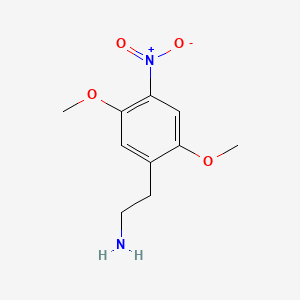

2,5-Dimethoxy-4-nitrophenethylamine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Forensische Chemie & Toxikologie

2C-N wird in der forensischen Chemie als analytischer Referenzstandard verwendet, um das Vorhandensein von psychoaktiven Substanzen in verschiedenen Proben zu identifizieren. Aufgrund seiner strukturellen Ähnlichkeit mit anderen Phenethylaminen ist es für toxikologische Screenings von entscheidender Bedeutung, insbesondere in Fällen vermuteten Drogenmissbrauchs .

Psychoaktive Forschung

Als Verbindung mit psychoaktiven Eigenschaften wird 2C-N in der Forschung verwendet, um die Auswirkungen von Halluzinogenen auf das menschliche Gehirn zu verstehen. Es hilft bei der Untersuchung der Bindungsaffinität und Aktivität an Serotoninrezeptoren, die an Stimmung und Wahrnehmung beteiligt sind .

Pharmakologie

2C-N stimuliert die Freisetzung von Arachidonsäure über die Serotoninrezeptoren 5-HT2C und 5-HT2A, was für die Entwicklung therapeutischer Mittel wertvoll sein kann, die auf diese Pfade abzielen, um Erkrankungen wie Depression oder Angstzustände zu behandeln .

Materialwissenschaft

Die kristalline Form von 2C-N ermöglicht die Untersuchung seiner physikalischen Eigenschaften und die Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien, darunter Pharmazeutika und Biotechnologie .

Chemische Bildung

Im akademischen Umfeld kann 2C-N als Modellverbindung für die Lehre fortgeschrittener Konzepte der organischen Chemie dienen, wie z. B. aromatische Substitutionsreaktionen und der Einfluss funktioneller Gruppen auf das molekulare Verhalten .

Arzneimittelentwicklung

Die Forschung zur Interaktion von 2C-N mit Neurotransmittersystemen trägt zum Gebiet der Arzneimittelentwicklung bei, insbesondere bei der Synthese neuer Moleküle, die als Medikamente mit weniger Nebenwirkungen oder verbesserter Wirksamkeit dienen könnten .

Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von 2C-N, die durch die Summenformel gekennzeichnet ist

C10H14N2O4 C_{10}H_{14}N_{2}O_{4} C10H14N2O4

und ein Molekulargewicht von 226,2 . Die Fähigkeit der Verbindung, lebhafte visuelle Halluzinationen ähnlich wie LSD hervorzurufen, macht sie zu einem interessanten Objekt sowohl in wissenschaftlichen als auch in medizinischen Bereichen .Safety and Hazards

2,5-Dimethoxy-4-nitrophenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Wirkmechanismus

Target of Action

2,5-Dimethoxy-4-nitrophenethylamine (2C-N) primarily targets the serotonin 5-HT2A receptors in the brain. These receptors play a crucial role in modulating mood, cognition, and perception .

Mode of Action

2C-N acts as an agonist at the 5-HT2A receptors. By binding to these receptors, it mimics the action of serotonin, leading to increased receptor activation. This interaction results in altered neurotransmitter release and changes in neuronal activity, which can affect mood and perception .

Biochemical Pathways

The activation of 5-HT2A receptors by 2C-N influences several downstream signaling pathways, including the phosphoinositide pathway . This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further modulate intracellular calcium levels and protein kinase C (PKC) activity. These changes can affect various cellular processes, including gene expression and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of 2C-N involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of 2C-N’s action include altered neurotransmitter release , changes in neuronal firing patterns, and modulation of synaptic plasticity. These effects can lead to changes in mood, perception, and cognition, which are characteristic of its psychoactive properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-N. For example, acidic environments can affect its stability, while interactions with other drugs can alter its pharmacokinetic profile and potency. Additionally, individual factors such as genetic variations in metabolic enzymes can impact the compound’s action and efficacy .

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180798 | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261789-00-8 | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

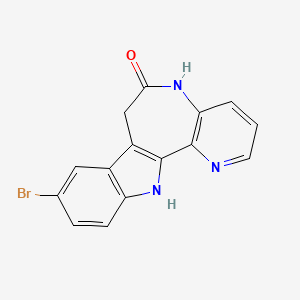

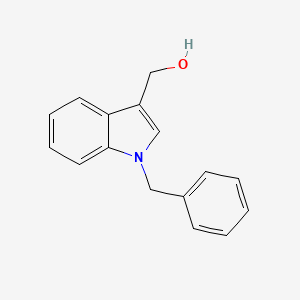

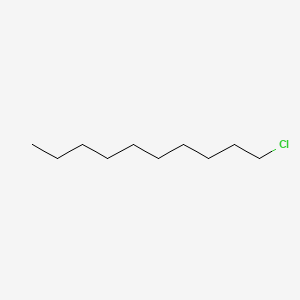

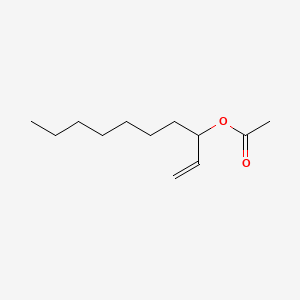

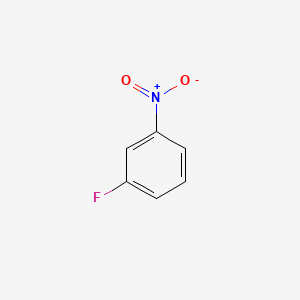

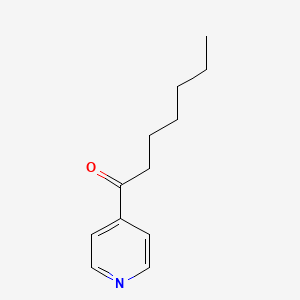

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

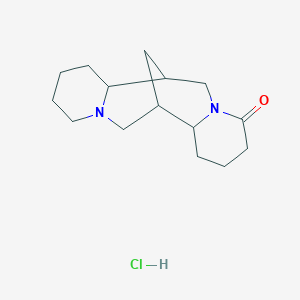

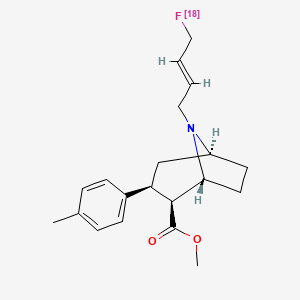

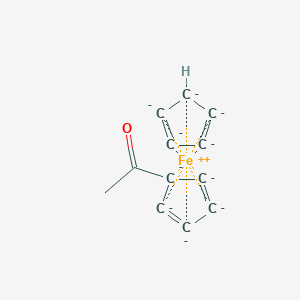

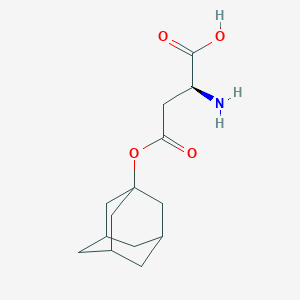

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.